Smifh2

描述

准备方法

合成路线及反应条件

SMIFH2 的合成涉及多个步骤,从核心二氢嘧啶结构的制备开始。一般的合成路线包括:

缩合反应: 第一步涉及醛(如 3-溴苯甲醛)与硫脲和乙酰乙酸乙酯在酸性条件下缩合,形成二氢嘧啶核心。

环化: 中间产物发生环化,形成所需的二氢嘧啶环。

工业生产方法

虽然 this compound 的实验室合成已得到充分证明,但其工业生产可能会涉及优化反应条件,以提高产量和可扩展性。这可能包括使用连续流动反应器、自动化合成平台以及结晶或色谱等纯化技术。

化学反应分析

反应类型

SMIFH2 可以发生各种化学反应,包括:

氧化: this compound 在特定条件下可以被氧化,导致形成氧化衍生物。

还原: 该化合物可以被还原以形成还原类似物,它们可能具有不同的生物活性。

取代: this compound 可以参与取代反应,其中分子上的官能团被其他基团取代。

常用试剂和条件

氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。

还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

取代: 可以使用各种亲核试剂或亲电试剂,具体取决于所需的取代。

主要产物

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会产生羟基化或羧基化衍生物,而还原可能会产生醇或胺。

科学研究应用

SMIFH2 (Small Molecule Inhibitor of Formin Homology 2 domains) is a widely used cell biology tool known for inhibiting formin-driven actin polymerization in vitro . Formins are proteins that play a crucial role in regulating the actin and microtubule cytoskeleton, which are involved in various cellular processes such as cell migration, cell division, and cell polarity . However, research indicates that this compound also has off-target effects, impacting myosins and potentially other cellular components .

Scientific Research Applications

This compound has been used in a variety of scientific research applications, including studies on actin polymerization, cell structure, and cardiac function.

Actin Polymerization Inhibition this compound inhibits formin-driven actin polymerization in vitro, but not the polymerization of pure actin . It is effective against several formin types from different species . The IC50 for formin-mediated elongation of actin filaments is 4.0 μM, which suggests that this compound is more potent on formin-induced actin-filament elongation than nucleation .

Cytoskeletal Studies this compound's influence extends to the broader cytoskeleton, where it induces remodeling of actin filaments, microtubules, and the Golgi complex . It triggers cycles of depolymerization and repolymerization of actin and tubulin, increases cell migration, and can cause scattering of the Golgi complex and cytotoxicity at high doses .

Myosin Inhibition this compound inhibits the retrograde flow of myosin 2 filaments and the contraction of stress fibers . It also inhibits the activity of myosin ATPase and the ability to translocate actin filaments in vitro . this compound inhibits several non-muscle myosin types, including bovine myosin 10, Drosophila myosin 7a, and Drosophila myosin 5 .

Cardiac Function this compound has differential effects on the contractility of cardiomyocytes, enhancing cardiac contractility in isolated frog hearts while attenuating contractility in mouse cardiomyocytes . In frog hearts, this compound increases Ca2+ concentrations, suggesting that the inotropic effect is due to enhanced Ca2+ transients. In contrast, in mouse cardiomyocytes, this compound suppresses Ca2+-release via type 2 ryanodine receptor (RyR2) .

Fibrogenesis Inhibition Pirfenidone, an antifibrotic agent, inhibits transforming growth factor-β1 (TGF-β1)-induced fibrogenesis by blocking nuclear translocation of Smads in the human retinal pigment epithelial cell line ARPE-19 .

Case Studies

- ARPE-19 Cell Protection: Panax ginseng extract fractions, particularly F3, protect adult retinal pigment epithelium-19 (ARPE-19) cells against oxidative injury induced by hydrogen peroxide (H2O2) . F3 can restore cell death induced by H2O2 by up to 60% and alleviate the increase in cellular oxidation .

- Amyloid Cytotoxicity: Oligomers, protofibrils, and amyloid fibrils isolated during the fibrillation process of recombinant human lysozyme (rHL) were evaluated for their cytotoxic effect on the cell line ARPE-19 . The more cytotoxic protein species arose after a 600-min incubation time, suggesting that the hydrophobic character of pre-amyloid fibrils can become toxic for the cell line ARPE-19 .

- Insulin Stimulation: this compound is used to determine the effect of insulin stimulation on formin 2-mediated actin reorganization and whether formin 2 is required for insulin-stimulated .

- Root Growth and Cell Expansion: Application of this compound to Arabidopsis thaliana seedlings was found to phenocopy the root growth, cell expansion, and cytoskeletal structural .

Concerns and Limitations

作用机制

相似化合物的比较

类似化合物

CK-666: Arp2/3 复合物的抑制剂,另一种肌动蛋白成核因子。

拉特鲁库林 A: 与肌动蛋白单体结合并阻止其聚合。

细胞松弛素 D: 与肌动蛋白丝的刺突端结合,阻止其延伸。

SMIFH2 的独特性

This compound 独特之处在于其对 formins 的 FH2 结构域的特异性抑制,这使其区别于其他靶向肌动蛋白动力学不同方面的肌动蛋白抑制剂。 这种特异性使研究人员能够剖析 formins 在细胞过程中的独特作用,从而提供其他抑制剂无法获得的见解 .

生物活性

SMIFH2 (small molecular inhibitor of formin FH2 domains) is a compound widely recognized for its role in cell biological studies, particularly in the inhibition of formin-driven actin polymerization. This article examines the biological activity of this compound, focusing on its effects on various cellular processes, mechanisms of action, and implications for research and therapeutic applications.

This compound primarily inhibits the activity of formins, which are proteins that facilitate actin polymerization. The compound selectively disrupts the function of various formin types across different species, leading to significant alterations in cellular dynamics. Notably, this compound does not inhibit the polymerization of pure actin but effectively impedes formin-driven processes in vitro and in vivo.

Key Findings:

- Inhibition of Myosin Activity : this compound has been shown to inhibit myosin ATPase activity and the ability to translocate actin filaments in gliding assays. It affects non-muscle myosin 2A and skeletal muscle myosin 2, with varying concentrations required for effective inhibition depending on the specific myosin type .

- Retrograde Flow and Stress Fiber Contraction : In experiments with cultured fibroblasts, this compound inhibited the retrograde flow of myosin 2 filaments and contraction of stress fibers, demonstrating its impact on cellular motility .

Case Studies

Several studies have highlighted the diverse effects of this compound on cellular functions:

- Cell Migration and Cytoskeletal Dynamics : Research indicates that this compound induces cycles of actin depolymerization and repolymerization, enhancing cell migration. In U2OS cells treated with this compound, increased motility was observed alongside morphological changes to the Golgi complex, suggesting a broader impact on cytoskeletal organization .

- Cardiac Contractility : A study involving isolated frog hearts revealed that this compound significantly enhanced cardiac contractility without affecting Ca²⁺ sensitivity. In contrast, mouse cardiomyocytes exhibited decreased contractility and Ca²⁺ transients upon treatment with this compound, indicating species-specific responses to the compound .

Comparative Data Table

Implications for Research

The multifaceted biological activities of this compound underscore its utility as a research tool in cell biology. However, caution is warranted due to its off-target effects on various myosin types, which may confound results when interpreting data solely based on formin inhibition.

属性

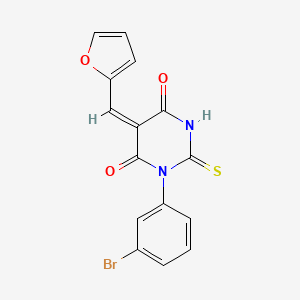

IUPAC Name |

(5E)-1-(3-bromophenyl)-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrN2O3S/c16-9-3-1-4-10(7-9)18-14(20)12(13(19)17-15(18)22)8-11-5-2-6-21-11/h1-8H,(H,17,19,22)/b12-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFJHEQDISFYIS-XYOKQWHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)N2C(=O)C(=CC3=CC=CO3)C(=O)NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)N2C(=O)/C(=C/C3=CC=CO3)/C(=O)NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340316-62-3 | |

| Record name | 340316-62-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。